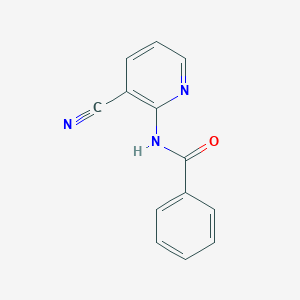

N-(3-Cyanopyridin-2-YL)benzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-cyanopyridin-2-yl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9N3O/c14-9-11-7-4-8-15-12(11)16-13(17)10-5-2-1-3-6-10/h1-8H,(H,15,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YAFUTJUVFMGMRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=C(C=CC=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90548643 | |

| Record name | N-(3-Cyanopyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

112084-93-2 | |

| Record name | N-(3-Cyanopyridin-2-yl)benzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90548643 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for N 3 Cyanopyridin 2 Yl Benzamide and Its Chemical Analogs

Strategies for Carbon-Nitrogen Bond Formation in N-(3-Cyanopyridin-2-YL)benzamide Synthesis

The creation of the carbon-nitrogen (C-N) amide bond is a pivotal step in the synthesis of this compound. Various synthetic methods, including classical amidation reactions, modern cross-coupling techniques, and innovative multi-component reactions, are employed to achieve this transformation.

Amidation reactions represent a fundamental approach for forming the amide linkage in this compound. These reactions typically involve the coupling of a carboxylic acid derivative with an amine. A common method is the reaction of a benzoyl chloride with 2-amino-3-cyanopyridine (B104079). The crude acid chlorides are often used immediately after their preparation by dissolving them in an anhydrous solvent like dichloromethane (B109758) (CH2Cl2) at 0°C. The amine is then added dropwise, and the reaction is stirred at room temperature for several hours nanobioletters.com.

Optimization of reaction conditions is critical for maximizing yield and purity. Factors such as the choice of solvent, temperature, and coupling reagents play a significant role. For instance, studies on the amidation of cinnamic acid have shown that using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) hydrochloride (EDC.HCl) as a coupling reagent in anhydrous tetrahydrofuran (B95107) (THF) at 60°C can lead to high yields of the amide product analis.com.my. The use of a single coupling reagent like EDC.HCl can simplify the work-up process and reduce waste analis.com.my.

| Reactants | Coupling Reagent | Solvent | Temperature | Time | Yield | Reference |

| Carboxylic Acid, Amine | EDC.HCl | Anhydrous THF | 60°C | 150 minutes | 93.1% | analis.com.my |

| Benzoyl Chloride, Amine | None | Anhydrous CH2Cl2 | 0°C to Room Temp. | 8 hours | Not specified | nanobioletters.com |

Palladium-catalyzed cross-coupling reactions have emerged as powerful tools for the synthesis of complex organic molecules, including benzamide (B126) derivatives. These methods offer a versatile and efficient way to form carbon-carbon and carbon-heteroatom bonds. While historically dominated by nickel catalysis, palladium catalysts, supported by well-designed ligands, provide improved substrate scope, functional group tolerance, and high activity for the cross-coupling of C-O electrophiles rsc.orgnih.gov. This approach is particularly useful for derivatizing the benzamide portion of the molecule, allowing for the introduction of a wide range of substituents.

The general mechanism for palladium-catalyzed cross-coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination youtube.com. This allows for the coupling of two different organic fragments, typically an organohalide or pseudohalide with an organometallic reagent youtube.com. The use of palladium-based catalysts has become a cornerstone in synthetic chemistry due to their wide applicability in synthesizing important medicinal and natural product scaffolds.

Multi-component reactions (MCRs) and cascade reactions offer significant advantages in terms of synthetic efficiency by combining multiple reaction steps into a single operation without isolating intermediates. MCRs are convergent reactions where three or more reactants combine in a one-pot synthesis to form a single product that incorporates most of the atoms from the starting materials nih.gov. This approach is highly atom-economical and time-efficient nih.gov. For instance, novel cyanopyridine derivatives can be synthesized via a one-pot multicomponent reaction of an arylidene, ammonium (B1175870) acetate (B1210297), and a methylaryl/heterylketone in ethanol (B145695) nih.gov.

Cascade reactions involve a sequence of intramolecular transformations, often triggered by a single event, leading to the formation of complex structures from simple precursors. An example is the iodine-mediated one-pot cascade reaction of 2'-bromoacetophenones with 2-aminobenzamides to synthesize quinazolinone-fused tetracyclic compounds nih.gov. These advanced strategies allow for the rapid assembly of complex molecular architectures, which is highly desirable in drug discovery and development.

Synthesis of Key Precursors and Intermediates for this compound Scaffolds

The 3-cyanopyridine (B1664610) moiety is a crucial component of the target molecule. The synthesis of this building block can be achieved through various routes. One common industrial method is the ammoxidation of 3-picoline, where 3-picoline is vaporized and mixed with ammonia (B1221849) and air, then passed over a catalyst to produce 3-cyanopyridine google.com.

Another laboratory-scale approach involves the reaction of 2-methyleneglutaronitrile (B75433) with a halogen (chlorine, bromine, or iodine) to form a dihalo intermediate, which is then cyclized using a Lewis acid and subsequently dehydrodehalogenated with a base to yield 3-cyanopyridine google.com. The functionalization of the pyridine (B92270) ring can be achieved before or after the formation of the core structure, allowing for the introduction of various substituents to modulate the compound's properties. The 3-cyanopyridine scaffold is a significant moiety in compounds with a range of biological activities nih.gov.

| Starting Material | Reagents | Key Steps | Product | Reference |

| 3-Picoline | Ammonia, Air, Catalyst | Ammoxidation | 3-Cyanopyridine | google.com |

| 2-Methyleneglutaronitrile | Halogen, Lewis Acid, Base | Halogenation, Cyclization, Dehydrodehalogenation | 3-Cyanopyridine | google.com |

The benzoyl portion of this compound can be readily modified to create a library of analogs. Benzoyl chlorides are typically prepared from the corresponding benzoic acids by reaction with a chlorinating agent such as thionyl chloride (SOCl2) or oxalyl chloride. The resulting benzoyl chlorides are highly reactive and can be directly used in amidation reactions nanobioletters.com.

Benzoylation is a chemical reaction that introduces a benzoyl group into a compound and is often carried out using benzoyl chloride as the benzoylating agent medcraveonline.com. This process can be used to protect amino groups or to synthesize benzamide derivatives medcraveonline.comresearchgate.net. Carboxylic acids themselves can be used directly in amidation reactions with the aid of coupling reagents. The derivatization of these precursors is a key strategy for exploring the structure-activity relationships of this compound analogs. The synthesis of various substituted benzoic acids provides a diverse range of starting materials for this purpose.

Exploration of Green Chemistry Principles in this compound Synthesis

The integration of green chemistry is essential for transforming the pharmaceutical and chemical industries toward greater sustainability. unibo.it For the synthesis of this compound, this involves developing methods that reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The formation of the core 2-amino-3-cyanopyridine scaffold and the subsequent amide bond are key steps where these principles can be applied.

Traditional organic syntheses often rely on volatile and hazardous solvents. Shifting to solvent-free conditions or benign media like water represents a significant advancement in green chemistry.

Solvent-Free Synthesis: The synthesis of 2-amino-3-cyanopyridine derivatives, key precursors to the target molecule, can be achieved efficiently under solvent-free conditions. researchgate.net One-pot reactions combining aryl aldehydes, substituted acetophenones, malononitrile, and ammonium acetate have been shown to produce these scaffolds in good to excellent yields. researchgate.net This approach, often facilitated by a catalyst, eliminates the need for organic solvents, thereby reducing waste and simplifying product purification. researchgate.net

Aqueous Medium Synthesis: While specific examples for this compound are not detailed in the provided sources, the broader field of amide bond formation is seeing a shift towards aqueous conditions. This approach is challenging due to the poor water solubility of many organic reactants but offers significant environmental benefits.

The table below summarizes the advantages of these green approaches.

| Synthesis Method | Key Advantages | Reactants for Precursor Synthesis | Catalyst Example |

| Solvent-Free | Reduced waste, simplified workup, lower environmental impact, potential for higher reaction rates. researchgate.net | Aryl aldehydes, acetophenones, malononitrile, ammonium acetate. researchgate.net | N,N,N′,N′-tetrabromobenzene-1,3-disulfonamide (TBBDA). researchgate.net |

| Aqueous Medium | Eliminates hazardous organic solvents, non-flammable, low cost, environmentally benign. | N/A | N/A |

Heterogeneous catalysts are materials that exist in a different phase from the reactants, typically as solids in a liquid reaction mixture. Their use is a cornerstone of green chemistry because they can be easily separated from the reaction mixture and recycled, reducing waste and cost. mdpi.com

In the context of synthesizing this compound, heterogeneous catalysts can be employed for the crucial amide bond formation step between 2-amino-3-cyanopyridine and a benzoic acid derivative. These catalysts can offer high selectivity and operate under milder conditions than many homogeneous counterparts. mdpi.com For instance, recyclable photocatalysts like mesoporous graphitic carbon nitride (mpg-CN) are being used for related heterocyclic syntheses, leveraging molecular oxygen as a benign oxidant under mild conditions. chemrxiv.org Such sustainable catalytic systems demonstrate broad functional group tolerance, which is advantageous for complex molecules. mdpi.comchemrxiv.org

| Catalyst Type | Principle of Operation | Advantages in Amide Synthesis | Example Application Area |

| Solid Acid/Base Catalysts | Provide acidic or basic sites to activate reactants for amide bond formation. | Recyclable, reduced corrosion, simplified purification. | Synthesis of various N-heterocycles. mdpi.com |

| Heterogeneous Photocatalysts | Use light energy to drive the chemical reaction, often under mild conditions. chemrxiv.org | Energy-efficient, can use benign oxidants like O2, high functional group tolerance. chemrxiv.org | Sustainable synthesis of heterocyclic scaffolds like isoxazolines. chemrxiv.org |

Isotopic Labeling Strategies for this compound and its Derivatives

Isotopic labeling is a critical technique that replaces an atom in a molecule with one of its isotopes, such as replacing Carbon-12 with Carbon-11 (¹¹C). mdpi.com This process is indispensable for in vivo imaging techniques like Positron Emission Tomography (PET) and for mechanistic studies in drug development. mdpi.comscripps.edu

Carbon-11 is a positron-emitting radionuclide with a short half-life of 20.4 minutes, making it ideal for PET imaging. mdpi.comsemanticscholar.org Its incorporation into organic molecules allows for the non-invasive, real-time study of biological processes. mdpi.com The radiosynthesis of ¹¹C-labeled compounds must be rapid and efficient due to the short half-life.

A key analog, N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has been successfully radiolabeled with Carbon-11 for use as a PET tracer for dopamine (B1211576) D₄ receptors. nih.gov In this work, the methoxy (B1213986) group on the benzamide portion of the molecule was targeted for labeling. The synthesis utilized [¹¹C]methyl iodide ([¹¹C]MeI), a versatile and commonly used precursor in ¹¹C chemistry, which was produced from cyclotron-generated [¹¹C]CO₂. nih.govhuji.ac.il The [¹¹C]MeI was then reacted with a desmethyl-precursor to install the ¹¹C-labeled methoxy group.

This strategy highlights a viable pathway for labeling this compound derivatives. A precursor molecule, N-(3-cyanopyridin-2-yl)-hydroxybenzamide, could similarly be reacted with [¹¹C]MeI to produce a ¹¹C-labeled product for PET imaging studies.

The table below outlines the key aspects of the radiosynthesis for a Carbon-11 labeled analog.

| Labeled Compound | Precursor for Labeling | Labeling Agent | Position of Label | Application |

| [¹¹C]N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide nih.gov | N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-hydroxybenzamide | [¹¹C]Methyl Iodide ([¹¹C]MeI) nih.gov | Methoxy group on the benzamide ring nih.gov | PET Tracer for Dopamine D₄ Receptors nih.gov |

Chemical Reactivity and Mechanistic Organic Transformations of N 3 Cyanopyridin 2 Yl Benzamide

Nucleophilic and Electrophilic Substitution Reactions of the N-(3-Cyanopyridin-2-YL)benzamide Core

The this compound framework possesses two aromatic rings with distinct electronic properties, leading to selective reactivity towards electrophilic and nucleophilic substitution.

Electrophilic Aromatic Substitution: The benzamide (B126) ring, being electron-rich relative to the pyridine (B92270) ring, is the primary site for electrophilic aromatic substitution (EAS). The amide linkage (-NHCO-) is an ortho-, para-directing group, activating these positions for substitution reactions such as nitration, sulfonation, or halogenation. ambeed.com

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is electron-deficient, a characteristic exacerbated by the presence of the electron-withdrawing cyano group (-CN). This electronic arrangement makes the pyridine core susceptible to nucleophilic aromatic substitution (NAS), where a nucleophile replaces a leaving group on the ring. masterorganicchemistry.com While the parent molecule lacks a typical leaving group, this inherent electrophilicity at the pyridine carbons is crucial for other reaction types. The pyridine nitrogen's basicity is reduced due to the adjacent electron-withdrawing groups, making it less prone to reactions typical of more nucleophilic pyridines. uiowa.edu

Oxidation and Reduction Pathways of this compound

The functional groups within this compound offer multiple avenues for oxidation and reduction reactions.

Reduction: The molecule contains three primary reducible functional groups: the cyano group, the amide carbonyl, and the pyridine ring.

Cyano Group Reduction: The nitrile can be reduced to a primary amine (aminomethyl group). A common method for this transformation on cyanopyridines is electrochemical reduction, which converts the cyano group into a -CH₂NH₂ group. google.com

Amide Carbonyl Reduction: The carbonyl group of the benzamide can be reduced to a methylene (B1212753) group (-CH₂-) using powerful reducing agents like lithium aluminum hydride (LiAlH₄), converting the amide into a secondary amine. ambeed.com

Pyridine Ring Reduction: The pyridine ring can be hydrogenated to a piperidine (B6355638) ring, though this typically requires more forcing conditions, such as catalytic hydrogenation at high pressure.

Oxidation: The primary site for oxidation is the pyridine nitrogen atom. It can be oxidized to form the corresponding this compound-N-oxide using oxidizing agents like hydrogen peroxide or peroxy acids. This transformation can alter the electronic properties of the pyridine ring, potentially modifying its reactivity in subsequent reactions.

Cyclization and Heterocycle Annulation Reactions Involving the this compound Framework

The juxtaposition of the cyano and amide functionalities in this compound provides a powerful platform for synthesizing complex, fused heterocyclic systems. The reactivity of 2-amino-3-cyanopyridine (B104079) derivatives, which are direct precursors, highlights the potential for intramolecular cyclization. researchgate.net

A significant example is the rhodium(III)-catalyzed double C(sp²)-H bond carbenoid insertion and annulation reaction. acs.org When 2-aryl-3-cyanopyridines (structurally related to the title compound) react with α-diazo carbonyl compounds, a cascade reaction occurs. This process involves the formation of a five-membered rhodacycle intermediate, followed by carbene insertion and subsequent C-C and C-N bond formation to construct intricate naphthoquinolizinone derivatives. acs.org The reaction demonstrates that the pyridine nitrogen and the cyano group can work in concert to facilitate complex annulations, yielding polycyclic aromatic systems. acs.org

The reaction between 2-(phenyl)-3-cyanopyridine and various ethyl 2-diazo-3-oxo-3-arylpropanoates showcases the efficiency of this method. acs.org

Table 1: Rh(III)-Catalyzed Annulation of 2-phenylnicotinonitrile (B1369846) with α-Diazo Carbonyl Compounds

| Entry | Aryl Group on Diazo Compound | Product | Yield (%) |

|---|---|---|---|

| 1 | Phenyl | Ethyl 11-amino-12-benzoyl-10-oxo-10H-benzo[b]quinolizine-9-carboxylate | 90% |

| 2 | 4-Methylphenyl | Ethyl 11-amino-12-(4-methylbenzoyl)-10-oxo-10H-benzo[b]quinolizine-9-carboxylate | 86% |

| 3 | 4-Methoxyphenyl | Ethyl 11-amino-12-(4-methoxybenzoyl)-10-oxo-10H-benzo[b]quinolizine-9-carboxylate | 82% |

| 4 | 4-Chlorophenyl | Ethyl 11-amino-12-(4-chlorobenzoyl)-10-oxo-10H-benzo[b]quinolizine-9-carboxylate | 90% |

| 5 | 4-Bromophenyl | Ethyl 11-amino-12-(4-bromobenzoyl)-10-oxo-10H-benzo[b]quinolizine-9-carboxylate | 88% |

Data sourced from Organic Letters, 2017. acs.org

Furthermore, the 2-amido-3-cyanopyridine moiety is a classic precursor for building fused pyrimidine (B1678525) rings. For instance, treatment of related N'-[(3-cyano-pyridin-2-ylimino)methyl]hydrazides with DMF under reflux leads to intramolecular cyclization, forming pyrido[2,3-d]pyrimidine (B1209978) systems. asianpubs.org This type of reaction involves the nucleophilic attack of an amide-like nitrogen onto the electrophilic carbon of the cyano group, followed by tautomerization to yield the aromatic fused ring. asianpubs.orgasianpubs.org

Transformations of the Cyano Group and Pyridine Nitrogen within this compound

The cyano and pyridine nitrogen functionalities are key reactive centers within the molecule.

Cyano Group Transformations: The cyano group is a versatile functional handle that can undergo several important transformations.

Hydrolysis: Under acidic or basic conditions, the nitrile can be hydrolyzed. Partial hydrolysis yields the corresponding carboxamide (N-(3-(aminocarbonyl)pyridin-2-yl)benzamide), while complete hydrolysis gives the carboxylic acid (2-(benzamido)nicotinic acid). This reactivity is analogous to that seen in related cyano-quinoline systems.

Nucleophilic Addition: The electrophilic carbon of the nitrile is susceptible to attack by nucleophiles. As mentioned, this is a key step in many cyclization reactions where an intramolecular nucleophile adds to the cyano group. uni-rostock.de It can also react with external nucleophiles like organometallic reagents.

Pyridine Nitrogen Transformations: The pyridine nitrogen, despite its reduced nucleophilicity, retains some characteristic reactivity. uiowa.edu

Protonation and Salt Formation: As a base, the nitrogen can be protonated by acids to form pyridinium (B92312) salts.

Chelation: The nitrogen atom, in conjunction with the adjacent amide oxygen, can act as a bidentate ligand to coordinate with metal ions, forming chelate complexes. This has been observed in related N-(pyrid-2-yl)cyanoacetamides which form stable boron chelates. researchgate.net This chelating ability is instrumental in metal-catalyzed reactions, such as the Rh(III)-catalyzed annulation where the nitrogen coordinates to the metal center. acs.org

Table 2: Summary of Key Functional Group Transformations

| Functional Group | Reaction Type | Reagents/Conditions | Product Functional Group |

|---|---|---|---|

| Cyano (-C≡N) | Reduction | Electrochemical Reduction / H₂, Catalyst | Primary Amine (-CH₂NH₂) |

| Cyano (-C≡N) | Hydrolysis | H₃O⁺ or OH⁻, heat | Carboxylic Acid (-COOH) or Amide (-CONH₂) |

| Amide (-CONH-) | Reduction | LiAlH₄ | Secondary Amine (-CH₂NH-) |

| Pyridine Nitrogen | Oxidation | H₂O₂, Peroxy acids | N-oxide |

| Pyridine Nitrogen | Protonation | Acid (e.g., HCl) | Pyridinium Salt |

Comprehensive Structural Elucidation and Spectroscopic Characterization of N 3 Cyanopyridin 2 Yl Benzamide

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignmentasianpubs.orgjapsonline.comrsc.orgbiorxiv.orgheteroletters.orgspectrabase.comtdx.cat

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. Through various NMR experiments, including ¹H NMR, ¹³C NMR, and heteronuclear correlation techniques, the precise arrangement of atoms and their chemical environments within N-(3-Cyanopyridin-2-YL)benzamide can be determined.

Proton (¹H) NMR Analysis of N-(3-Cyanopyridin-2-YL)benzamidejapsonline.comrsc.orgbiorxiv.orgtdx.cat

Proton (¹H) NMR spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In the case of this compound, the ¹H NMR spectrum, typically recorded in a solvent like DMSO-d₆, reveals distinct signals corresponding to the protons of the benzoyl and pyridinyl moieties.

The aromatic protons of the benzoyl group typically appear as a multiplet in the downfield region of the spectrum, usually between δ 7.5 and 8.0 ppm. The protons of the 3-cyanopyridin-2-yl group also resonate in the aromatic region, with their specific chemical shifts and coupling patterns providing crucial information for their assignment. For instance, a study reported a multiplet for the pyridine (B92270) protons between δ 7.30 and 7.52 ppm. asianpubs.org The amide proton (NH) characteristically appears as a singlet, with its chemical shift being sensitive to the solvent and concentration. In one analysis, this proton was observed as a singlet at δ 7.36 ppm. asianpubs.org

Detailed analysis of the chemical shifts, integration values (which correspond to the number of protons), and coupling constants (J-values) allows for the unambiguous assignment of each proton to its specific position in the molecular structure.

Table 1: Representative ¹H NMR Data for this compound and Related Structures

| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Reference |

| Aromatic-H (Benzoyl) | 7.58 | d | 7.5 | asianpubs.org |

| Aromatic-H (Benzoyl) | 7.46 | d | 7.5 | asianpubs.org |

| Pyridine-H | 7.52-7.36 | m | asianpubs.org | |

| NH | 7.38 | s | asianpubs.org |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Carbon (¹³C) NMR and Heteronuclear Correlation Spectroscopyjapsonline.comrsc.orgbiorxiv.orgheteroletters.orgspectrabase.com

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum.

The carbonyl carbon (C=O) of the amide group is typically observed in the downfield region, often around δ 165-170 ppm. asianpubs.org The carbon atoms of the aromatic rings (benzoyl and pyridinyl) resonate in the range of approximately δ 110-160 ppm. asianpubs.org The cyano group carbon (C≡N) has a characteristic chemical shift, which helps in its identification.

To definitively assign the carbon signals and to correlate them with their attached protons, two-dimensional (2D) NMR techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are employed. researchgate.net HSQC experiments establish direct one-bond correlations between protons and the carbons they are attached to. HMBC experiments, on the other hand, reveal longer-range correlations (typically over two or three bonds), which are invaluable for piecing together the complete molecular structure by connecting different fragments of the molecule. researchgate.net For instance, an HMBC experiment would show a correlation between the amide proton and the carbonyl carbon, as well as with carbons in the pyridinyl ring.

Table 2: Representative ¹³C NMR Data for this compound and Related Structures

| Carbon Assignment | Chemical Shift (δ, ppm) | Reference |

| C=O (Amide) | 168.5 | asianpubs.org |

| Aromatic/Pyridine Carbons | 116.2-166.4 | asianpubs.org |

Note: Chemical shifts can vary slightly depending on the solvent and experimental conditions.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysisasianpubs.orgjapsonline.comrsc.orgheteroletters.orgspectrabase.comtdx.cat

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insights into its structure through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)asianpubs.orgrsc.org

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This precision allows for the determination of the elemental composition of this compound, confirming its molecular formula. The experimentally determined exact mass is compared with the calculated theoretical mass for the proposed formula, and a close match (typically within a few parts per million) provides strong evidence for the correct molecular formula.

Elucidation of Fragmentation Pathwaysrsc.org

In addition to determining the molecular weight, mass spectrometry can induce fragmentation of the molecule. The resulting fragment ions are detected and their m/z values are recorded, producing a mass spectrum. The fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the connectivity of different parts of the molecule.

For this compound, common fragmentation pathways would likely involve the cleavage of the amide bond, leading to the formation of a benzoyl cation and a 2-amino-3-cyanopyridine (B104079) radical cation, or vice versa. Other fragmentations could involve the loss of the cyano group or cleavages within the pyridine or benzene (B151609) rings. By analyzing the masses of the observed fragment ions, the proposed structure of the molecule can be further corroborated.

Infrared (IR) Spectroscopy for Vibrational Mode Analysisjapsonline.comheteroletters.orgspectrabase.comtdx.catnih.gov

Infrared (IR) spectroscopy is a technique that measures the absorption of infrared radiation by a molecule, which corresponds to the vibrations of its chemical bonds. The resulting IR spectrum provides a "fingerprint" of the functional groups present in the molecule.

For this compound, the IR spectrum exhibits characteristic absorption bands that confirm the presence of its key functional groups.

N-H Stretch: The stretching vibration of the N-H bond in the amide group typically appears as a sharp peak in the region of 3300-3500 cm⁻¹. One study reported this peak at 3355 cm⁻¹. asianpubs.org

C=O Stretch: The carbonyl (C=O) stretching vibration of the amide group is a very strong and characteristic absorption, usually found in the range of 1630-1690 cm⁻¹. A reported value for this stretch is 1665 cm⁻¹. asianpubs.orgmasterorganicchemistry.com

C≡N Stretch: The stretching of the cyano (C≡N) triple bond gives rise to a sharp, medium-intensity peak in the region of 2220-2260 cm⁻¹.

Aromatic C-H and C=C Stretches: The stretching vibrations of the C-H bonds in the aromatic rings are typically observed above 3000 cm⁻¹. masterorganicchemistry.com The C=C stretching vibrations within the aromatic rings appear in the 1400-1600 cm⁻¹ region. asianpubs.org

The presence and positions of these characteristic absorption bands in the IR spectrum provide strong evidence for the structure of this compound.

Table 3: Characteristic IR Absorption Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Reference |

| Amide | N-H Stretch | 3300-3500 | asianpubs.org |

| Amide | C=O Stretch | 1630-1690 | asianpubs.orgmasterorganicchemistry.com |

| Cyano | C≡N Stretch | 2220-2260 | |

| Aromatic | C-H Stretch | >3000 | masterorganicchemistry.com |

| Aromatic | C=C Stretch | 1400-1600 | asianpubs.org |

X-ray Crystallography and Crystal Engineering of this compound Systems

The solid-state architecture of this compound, governed by a complex interplay of intermolecular forces, is fundamental to its physicochemical properties. Crystal engineering provides a framework for understanding and controlling this architecture through the strategic use of non-covalent interactions. Techniques such as single-crystal X-ray diffraction (SC-XRD), Hirshfeld surface analysis, and the identification of supramolecular synthons are pivotal in elucidating the structural landscape of this compound and its multi-component crystalline forms.

Single Crystal X-ray Diffraction for Solid-State Structure Determination

The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from SC-XRD that define the crystalline framework. While the specific crystal structure of this compound is not publicly documented in the provided search results, a representative set of crystallographic data for a similar heterocyclic benzamide (B126) derivative is presented below to illustrate the typical output of an SC-XRD experiment. semanticscholar.orgeurjchem.com

Table 1: Representative Crystallographic Data for a Heterocyclic Benzamide Derivative

| Parameter | Value |

|---|---|

| Empirical Formula | C₁₅H₉FN₂O₃·H₂O |

| Formula Weight | 300.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 14.094(6) |

| b (Å) | 7.248(3) |

| c (Å) | 14.517(6) |

| β (°) | 105.116(14) |

| Volume (ų) | 1431.6(10) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.402 |

| R-factor (%) | 5.37 |

Data derived from a representative structure, 4-fluoro-N-(1,3-dioxoisoindolin-2-yl)benzamide, for illustrative purposes. eurjchem.com

SC-XRD data would also confirm the presence and geometry of intermolecular hydrogen bonds, such as those involving the amide N-H group, the pyridine nitrogen, the cyano nitrogen, and the carbonyl oxygen, which are crucial in dictating the supramolecular assembly. researchgate.net

Analysis of Intermolecular Interactions via Hirshfeld Surface Analysis and Energy Frameworks

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. nih.gov The Hirshfeld surface of a molecule is generated by partitioning the crystal electron density into molecular fragments. By mapping properties like normalized contact distance (d_norm) onto this surface, one can identify regions involved in specific intermolecular contacts.

For this compound, the key interaction sites are the amide N-H (hydrogen bond donor), the carbonyl oxygen, pyridine nitrogen, and cyano nitrogen (hydrogen bond acceptors), and the aromatic rings (π-systems). The analysis generates a 2D "fingerprint plot," which summarizes all intermolecular contacts, with each point representing a pair of distances from the surface to the nearest nucleus inside (d_i) and outside (d_e) the surface.

The decomposition of the fingerprint plot provides quantitative percentages for each type of contact. Based on analyses of related structures containing cyanopyridine and amide functionalities, the dominant interactions are expected to be H···H, C···H/H···C, and N···H/H···N contacts. nih.govresearchgate.net

Table 2: Representative Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis

| Contact Type | Contribution (%) | Description |

|---|---|---|

| H···H | ~30-40% | Represents contacts between peripheral hydrogen atoms. |

| C···H / H···C | ~20-25% | Typically indicates C-H···π interactions and other van der Waals contacts. nih.gov |

| O···H / H···O | ~10-15% | Corresponds to hydrogen bonds involving the amide carbonyl oxygen. |

| N···H / H···N | ~10-15% | Relates to hydrogen bonds involving the amide, pyridine, and cyano nitrogen atoms. researchgate.net |

| C···C | ~5-10% | Suggests the presence of π-π stacking interactions between aromatic rings. nih.gov |

Values are estimates based on published data for structurally similar molecules and serve an illustrative purpose. nih.govnih.govresearchgate.net

Complementing Hirshfeld analysis, energy framework calculations provide a visual and quantitative understanding of the energetic landscape of the crystal. mdpi.com This method calculates the pairwise interaction energies (electrostatic, polarization, dispersion, and repulsion) between a central molecule and its neighbors. The resulting frameworks are displayed as cylinders connecting the centroids of interacting molecules, with the cylinder radius proportional to the magnitude of the interaction energy. This allows for an intuitive grasp of the crystal's mechanical and energetic topology, highlighting the strongest interactions that form the primary structural scaffolding.

Supramolecular Synthons in this compound Cocrystals

The design of pharmaceutical cocrystals relies on the identification and exploitation of robust and predictable non-covalent interactions, known as supramolecular synthons. taylorfrancis.comnih.gov this compound possesses multiple functional groups capable of forming a variety of synthons, making it an excellent candidate for cocrystal formation. researchgate.net

The most prominent functional groups for directing intermolecular recognition are the secondary amide, the pyridine ring, and the cyano group. The secondary amide group can self-associate to form the highly robust amide-amide R²₂(8) homosynthon, where two molecules are linked by a pair of N-H···O hydrogen bonds. mdpi.com This is a common and predictable motif in the crystal structures of primary and secondary amides.

However, the presence of other competitive hydrogen bond acceptors, namely the pyridine nitrogen and the cyano nitrogen, introduces the possibility of forming heterosynthons. researchgate.net In cocrystallization with a hydrogen bond donor, such as a carboxylic acid, a key question is which acceptor site will be preferred. The relative basicity and steric accessibility of the pyridine nitrogen versus the carbonyl oxygen will dictate the formation of either an amide-acid or a pyridine-acid heterosynthon. Studies on isomeric N-(pyridin-yl)amides have shown that the pyridine nitrogen is often the preferred site for strong hydrogen bond donors. researchgate.net

Potential supramolecular synthons for this compound include:

Amide-Amide Homosynthon: Formation of centrosymmetric or non-centrosymmetric R²₂(8) dimers via N-H···O bonds. mdpi.com

Amide-Pyridine Heterosynthon: In a cocrystal with a suitable donor like a carboxylic acid, an O-H···N(pyridine) interaction could form, which is a highly reliable synthon in crystal engineering.

Amide-Cyano Heterosynthon: The amide N-H could potentially interact with the cyano nitrogen (N-H···N≡C), although this is generally a weaker interaction compared to N-H···O or N-H···N(pyridine).

By selecting appropriate coformers (e.g., dicarboxylic acids, hydroxybenzoic acids, or other amides), it is possible to systematically target different synthons, leading to the formation of cocrystals with tailored physicochemical properties. nih.govresearchgate.net The study of these synthons is fundamental to the rational design and discovery of new solid forms of this compound.

Theoretical and Computational Chemistry Studies on N 3 Cyanopyridin 2 Yl Benzamide

Quantum Chemical Investigations (e.g., DFT) for Electronic Structure and Reactivity Predictions

Quantum chemical calculations, particularly Density Functional Theory (DFT), are pivotal in understanding the electronic structure, stability, and reactivity of N-(3-Cyanopyridin-2-YL)benzamide. These studies involve optimizing the molecular geometry to its lowest energy state and calculating various electronic properties.

Key parameters derived from DFT studies include:

HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting a molecule's reactivity. A smaller HOMO-LUMO gap generally indicates higher reactivity.

Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across the molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is vital for predicting how the molecule will interact with other molecules, including biological targets.

Global Reactivity Descriptors: Parameters such as electronegativity, hardness, and softness are calculated to provide a quantitative measure of the molecule's reactivity and stability.

Recent studies on related benzamide (B126) derivatives have utilized DFT to elucidate their structural and electronic properties. For instance, investigations into pyrazolo[5,1-c] nih.govmdpi.comresearchgate.nettriazine-3-carboxamide derivatives employed DFT at the B3LYP/6-31G(d) level to examine their optimized molecular structure, which was found to be consistent with experimental spectral data. nih.gov Similarly, DFT studies on novel Schiff base sulfonamide analogues were performed to compare the stabilities of different isomers. mdpi.com Such computational analyses provide a foundational understanding of the intrinsic properties of this compound, which can inform the design of new analogues with desired electronic characteristics.

Molecular Docking and Dynamics Simulations for Ligand-Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a ligand, such as this compound, and its biological target, typically a protein.

Molecular Docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This method helps in:

Identifying potential binding sites on the target protein.

Estimating the binding affinity (docking score) of the ligand.

Visualizing the specific interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the protein's active site residues.

For example, docking studies on benzamide analogues as FtsZ inhibitors revealed crucial hydrogen bond interactions with specific amino acid residues in the active site of the FtsZ protein. nih.gov In another study, docking of benzamide derivatives into the active site of topoisomerase IIα showed various interactions with DNA and enzyme residues. researchgate.net

Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into:

The stability of the docked conformation.

The flexibility of the ligand and the protein.

The energetic landscape of the binding process.

MD simulations, often performed for nanoseconds, can confirm the stability of the interactions predicted by molecular docking. For instance, a 15 ns MD simulation was used to confirm the stability of a ligand-protein complex in a study of benzamide analogues. nih.gov These simulations are crucial for validating the docking results and understanding the dynamic nature of the ligand-target interaction.

Structure-Activity Relationship (SAR) Modeling for Rational Design of this compound Analogs

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. For this compound, SAR modeling is essential for the rational design of more potent and selective analogues.

Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. This is achieved by correlating molecular descriptors (physicochemical, electronic, and steric properties) with the observed activity.

2D-QSAR studies utilize descriptors calculated from the 2D representation of the molecules. For instance, QSAR studies on benzamide derivatives as glucokinase activators used 2D descriptors to reveal that bulky substitutions on the benzamide moiety increased activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), use 3D structural information. These models generate contour maps that visualize the regions where modifications to the molecule would likely enhance or diminish its activity. Studies on thieno[3,2-b]pyrrole-5-carboxamide derivatives as LSD1 inhibitors successfully employed CoMFA and CoMSIA to develop predictive 3D-QSAR models. nih.govpreprints.orgrsc.org These models provide valuable guidance for designing new inhibitors with improved potency. nih.govpreprints.orgrsc.org

| QSAR Method | Key Features | Application Example |

| 2D-QSAR | Utilizes descriptors from 2D structures. | Predicting activity of benzamide derivatives as glucokinase activators. researchgate.net |

| 3D-QSAR (CoMFA/CoMSIA) | Uses 3D structural alignments and field-based descriptors. | Guiding the design of novel LSD1 inhibitors based on thieno[3,2-b]pyrrole-5-carboxamide scaffolds. nih.govpreprints.orgrsc.org |

A pharmacophore is an abstract representation of the essential molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for a ligand to interact with a specific biological target.

Pharmacophore models can be generated based on:

Ligand-based methods: Using a set of active molecules to identify common features.

Structure-based methods: Deriving the pharmacophore from the known 3D structure of the ligand-receptor complex.

A study on benzamide analogues as FtsZ inhibitors developed a five-featured pharmacophore model consisting of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and two aromatic rings. nih.gov This model was then used to build a statistically significant 3D-QSAR model. nih.gov Validation of the pharmacophore model is crucial and is often performed using a test set of compounds with known activities and by enrichment studies. nih.gov

Computational Elucidation of Reaction Mechanisms for this compound Synthesis and Transformations

Computational chemistry can be employed to investigate the reaction mechanisms involved in the synthesis and subsequent transformations of this compound. By calculating the energies of reactants, transition states, and products, researchers can map out the entire reaction pathway.

These studies can:

Determine the most favorable reaction pathway.

Identify key intermediates and transition states.

Explain the observed regioselectivity and stereoselectivity.

Provide insights into the role of catalysts.

While specific computational studies on the reaction mechanism for the synthesis of this compound are not widely reported in the provided search results, the general synthetic routes for benzamide derivatives often involve the reaction of a substituted benzoic acid or its derivative with an appropriate amine. nanobioletters.commdpi.com Computational elucidation would involve modeling these reaction steps to understand the underlying energetic and electronic factors that govern the reaction's outcome.

In Silico Screening and Virtual Library Design for this compound Derivatives

In silico screening, also known as virtual screening, is a computational technique used to search large libraries of chemical compounds to identify those that are most likely to bind to a drug target. This approach significantly reduces the time and cost associated with drug discovery.

Virtual screening can be performed using:

Ligand-based virtual screening: Searching for molecules that are similar to a known active compound or that match a pharmacophore model.

Structure-based virtual screening: Docking a large number of compounds into the binding site of a target protein and ranking them based on their predicted binding affinity.

Following virtual screening, promising hits can be used as starting points for the design of a virtual library of derivatives. This involves systematically modifying the structure of the hit compounds and evaluating the properties of the resulting analogues using the computational methods described above (e.g., QSAR, docking). This iterative process allows for the rapid exploration of the chemical space around a promising scaffold and the identification of candidates with optimized properties for synthesis and biological testing.

Advanced Biological and Biomedical Chemistry Research Applications of N 3 Cyanopyridin 2 Yl Benzamide

Design and Optimization of N-(3-Cyanopyridin-2-YL)benzamide as Pharmacological Probes and Lead Compounds

The development of this compound and its derivatives as pharmacological tools and potential therapeutic agents is a focal point of contemporary medicinal chemistry. These compounds serve as valuable scaffolds for creating chemical probes to investigate biological pathways and as lead compounds for drug discovery. The process of designing and optimizing these molecules involves a detailed examination of their chemical structures to enhance their biological activity and drug-like properties.

Structure-Activity Relationship (SAR) Studies for Enhanced Biological Potency and Selectivity

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a compound influences its biological activity. For this compound derivatives, SAR investigations have been crucial in identifying key structural features that determine their potency and selectivity for various biological targets.

One area of focus has been the modification of the benzamide (B126) and picolinamide (B142947) portions of the molecule to improve inhibitory activity against enzymes like acetylcholinesterase (AChE). Research has shown that the position of substituents on these aromatic rings significantly impacts the inhibitory potency and selectivity. For instance, in a series of benzamide and picolinamide derivatives, the placement of a dimethylamine (B145610) side chain was found to be a critical determinant of their activity against AChE and butyrylcholinesterase (BChE). Specifically, certain picolinamide derivatives demonstrated stronger bioactivity than their benzamide counterparts, with one compound exhibiting potent AChE inhibitory activity with an IC50 value of 2.49 ± 0.19 μM and high selectivity over BChE. nih.gov Molecular docking studies have suggested that these compounds can bind to both the catalytic and peripheral sites of AChE. nih.gov

The core structure of this compound also serves as a platform for developing inhibitors of other enzyme families, such as histone deacetylases (HDACs). In the design of novel benzamide-based HDAC inhibitors, SAR studies have revealed that modifications to the length of the molecule and the nature of substitutions on the terminal benzene (B151609) rings are critical for activity. For example, the presence of an amino group at a specific position was found to be essential for HDAC inhibitory activity, with some derivatives showing potent inhibition of HDAC1, HDAC2, and HDAC3 isoforms at submicromolar concentrations. nih.gov

Furthermore, the SAR of this compound derivatives has been explored in the context of sirtuin inhibition. For 3-(N-arylsulfamoyl)benzamides, N-methylation was shown to significantly increase potency and selectivity for SIRT2 over SIRT1 and SIRT3. nih.govnih.gov Docking simulations suggest that the para-substituted amido moiety of these compounds can occupy two potential hydrophobic binding pockets in the SIRT2 enzyme. nih.govnih.gov

Interactive Table: SAR of Benzamide and Picolinamide Derivatives as Cholinesterase Inhibitors nih.gov

| Compound | Scaffold | AChE IC50 (μM) | BChE IC50 (μM) | Selectivity (BChE/AChE) |

|---|---|---|---|---|

| 7a | Picolinamide | 2.49 ± 0.19 | >250 | >99.40 |

| 4a | Benzamide | 15.32 ± 1.21 | >250 | >16.32 |

| 4b | Benzamide | 21.45 ± 1.87 | >250 | >11.65 |

| 4c | Benzamide | >250 | >250 | - |

Metabolic Stability Investigations of this compound Research Candidates

One common strategy to enhance metabolic stability is the introduction of steric hindrance around metabolically susceptible bonds, such as amide linkages. For instance, in a series of antimycobacterial phenylalanine amides, the introduction of methyl or fluoro groups at specific positions in the benzoyl moiety led to a significant increase in stability in human and murine liver microsomes. nih.gov Specifically, combinations of an Nα-2-methylbenzoyl group with 6-fluoro or 6-methyl substitutions resulted in a 5.5- to 6.5-fold increase in stability in human microsomal suspensions. nih.gov

Another approach involves the modification of the core structure to block potential sites of oxidation by cytochrome P450 enzymes. The metabolic stability of novel anticancer N-acylbenzenesulfonamides was found to be influenced by substituents on both the R1 and R2 positions, indicating that a holistic approach to structural modification is necessary to optimize this property. nih.gov

The stability of the amide bond itself is a key consideration. The anilide portion of some molecules can be particularly susceptible to enzymatic cleavage by carboxylesterases found in the liver. nih.gov Strategies to mitigate this include N-methylation of the amide, which has been shown to increase serum stability and resistance to peptidases. nih.gov

Interactive Table: Metabolic Stability of Phenylalanine Amide Derivatives nih.gov

| Compound | Modifications | Human Microsomal Stability (t1/2, min) | Murine Microsomal Stability (t1/2, min) | Fold Increase (Human) |

|---|---|---|---|---|

| Parent Compound | - | 10 | 15 | 1.0 |

| 13 | Nα-2-methylbenzoyl, 6-fluoro | 55 | 60 | 5.5 |

| 22 | Nα-2-methylbenzoyl, 6-methyl | 65 | 70 | 6.5 |

| Derivative X | Nα-2,6-difluorobenzoyl, 6-fluoro | 40 | 75 | 4.0 |

| Derivative Y | Nα-2,6-difluorobenzoyl, 6-methyl | 45 | 75 | 4.5 |

Molecular Target Engagement and Mechanistic Biochemistry of this compound Derivatives

Understanding how this compound derivatives interact with their molecular targets is crucial for elucidating their mechanism of action and for the rational design of more effective compounds. These derivatives have been shown to engage with a variety of biological targets, including G-protein coupled receptors and enzymes involved in epigenetic regulation.

Dopamine (B1211576) D4 Receptor Modulation and Binding Studies

The dopamine D4 receptor is a key target in the central nervous system, and its modulation is a promising strategy for the treatment of neuropsychiatric disorders. nih.gov A derivative of this compound, specifically N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide, has been identified as a potent and selective agonist for the D4 receptor. This compound exhibits over 100-fold selectivity for the D4 receptor over the D2 and D3 subtypes. nih.gov

Binding studies with radiolabeled ligands are essential for characterizing the affinity of these compounds for their target receptors. For example, the development of [11C]-labeled N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide has enabled its use as a radioligand for positron emission tomography (PET) imaging of D4 receptors in the brain. nih.gov

The design of selective D4 receptor ligands often involves modifying the linker and terminal aromatic groups of the lead compound. In a series of cyanoindole derivatives, those with a 2-aminomethyl-5-cyanoindole core structure demonstrated high affinity and selectivity for the D4 receptor. nih.gov For example, compound FAUC 316 showed a Ki of 1.0 nM for the D4 receptor and over 8600-fold selectivity against D1, D2, and D3 receptors. nih.gov Functional assays confirmed that these compounds act as partial agonists at the D4 receptor. nih.gov

Interactive Table: Binding Affinities of Cyanoindole Derivatives for Dopamine Receptors nih.gov

| Compound | D4 Ki (nM) | D1 Ki (nM) | D2long Ki (nM) | D2short Ki (nM) | D3 Ki (nM) | Selectivity (D4 vs D2/D3) |

|---|---|---|---|---|---|---|

| FAUC 299 (3f) | 0.52 | >10000 | >10000 | >10000 | >10000 | >19000 |

| FAUC 316 (3j) | 1.0 | >10000 | >8600 | >10000 | >10000 | >8600 |

Sirtuin (SIRT2) Deacetylase Inhibition Mechanisms

Sirtuin 2 (SIRT2) is an NAD+-dependent protein deacetylase that has emerged as a therapeutic target in neurodegenerative diseases and cancer. nih.govnih.govnih.gov The this compound scaffold can be adapted to create potent and selective SIRT2 inhibitors.

The mechanism of inhibition for many benzamide-based SIRT2 inhibitors involves binding to the enzyme's active site. For 3-(N-arylsulfamoyl)benzamides, SAR studies and docking simulations have suggested that these compounds occupy two hydrophobic pockets within the SIRT2 binding site. nih.govnih.gov The N-methylation of the sulfonamide linkage in these compounds was found to significantly enhance their potency and selectivity for SIRT2. nih.govnih.gov

Other SIRT2 inhibitors with a benzamide core operate through a mechanism-based, slow-binding process. This involves the formation of a stalled intermediate with adenosine (B11128) diphosphate (B83284) ribose (ADPR), which is a product of the deacetylation reaction. nih.gov This mechanism is often observed with compounds that are pre-incubated with SIRT2 and NAD+. nih.gov

The development of constrained analogs of 3-aminobenzyloxy nicotinamide (B372718) has also yielded potent and selective SIRT2 inhibitors. Structure-activity relationship studies on these compounds have shown that specific stereoisomers with a constrained ring system exhibit enhanced inhibitory activity against SIRT2 while maintaining excellent selectivity over SIRT1 and SIRT3. mdpi.comresearchgate.net

Interactive Table: SIRT2 Inhibition by Benzamide Derivatives nih.govnih.gov

| Compound | Modification | SIRT2 IC50 (μM) | SIRT1 Inhibition (%) at 10 μM | SIRT3 Inhibition (%) at 10 μM |

|---|---|---|---|---|

| 1a | - | >50 | - | - |

| 2a | N-methylation | 15.6 | 0 | 0 |

| 2b | N-methylation | 18.9 | 0 | 0 |

| 3a | para-substitution | ~25 | 0 | 0 |

| 3e | para-substitution | >50 | 0 | 0 |

Histone Deacetylase (HDAC) and Tubulin Polymerization Inhibition Research

The benzamide moiety is a well-established zinc-binding group in many histone deacetylase (HDAC) inhibitors. nih.gov this compound derivatives can be designed to target class I HDACs, which are implicated in cancer. Novel benzamide-based structures have been synthesized and evaluated for their ability to inhibit HDAC1, 2, and 3. nih.gov The results indicated that compounds with an amino group at a specific position are potent HDAC inhibitors, with some showing IC50 values in the submicromolar range. nih.gov For example, compound 7j demonstrated strong inhibition with IC50 values of 0.65, 0.78, and 1.70 μM for HDAC1, HDAC2, and HDAC3, respectively. nih.gov

In addition to HDAC inhibition, the benzamide scaffold has been incorporated into molecules designed to inhibit tubulin polymerization, a key mechanism of action for many anticancer drugs. A series of novel N-benzylbenzamide derivatives were designed as tubulin polymerization inhibitors. nih.gov One compound, 20b, exhibited significant antiproliferative activities with IC50 values ranging from 12 to 27 nM against several cancer cell lines. nih.gov Mechanistic studies confirmed that this compound binds to the colchicine (B1669291) binding site on tubulin and displays potent anti-vascular activity. nih.gov

Research into 3-nitropyridine (B142982) analogues has also identified them as a novel class of microtubule-targeting agents. These compounds induce cell cycle arrest in the G2-M phase and inhibit tubulin polymerization by binding to the colchicine site of tubulin. nih.gov X-ray crystallography has confirmed the binding mode of these compounds, providing a structural basis for their mechanism of action. nih.gov

Interactive Table: HDAC Inhibition by Benzamide Derivatives nih.gov

| Compound | HDAC1 IC50 (μM) | HDAC2 IC50 (μM) | HDAC3 IC50 (μM) | HDAC8 Inhibition at 10 μM (%) |

|---|---|---|---|---|

| 7b | >50% inhibition | >50% inhibition | >50% inhibition | Inactive |

| 7e | >50% inhibition | >50% inhibition | >50% inhibition | Inactive |

| 7g | >50% inhibition | >50% inhibition | >50% inhibition | Inactive |

| 7j | 0.65 | 0.78 | 1.70 | Inactive |

| Entinostat | 0.85 | 1.10 | 2.50 | Inactive |

Signal Transducer and Activator of Transcription 3 (STAT3) Pathway Inhibition Studies

The Signal Transducer and Activator of Transcription 3 (STAT3) is a critical protein involved in cell growth, survival, and differentiation. Its persistent activation is a hallmark of many human cancers, making it an attractive target for therapeutic intervention. Research into STAT3 inhibition has explored various chemical scaffolds, including benzamide derivatives. While direct studies on this compound are not extensively documented in this context, the broader class of benzamides has shown promise.

For instance, research into the development of novel STAT3 inhibitors has led to the design and synthesis of N-substituted sulfamoylbenzamide derivatives. One such study identified a potent compound, B12, which demonstrated significant inhibitory effects on the IL-6/STAT3 signaling pathway, with IC50 values ranging from 0.61 to 1.11 μM in various cancer cell lines overexpressing STAT3. nih.gov This compound was found to inhibit the phosphorylation of STAT3 at the Tyr705 residue, suppress the expression of downstream genes, induce apoptosis, and inhibit cancer cell migration. nih.gov Another study identified nitazoxanide, a thiazolide derivative of benzamide, as a moderate STAT3 pathway inhibitor. Further synthesis and evaluation of its derivatives revealed compounds with greater potency than the parent molecule, correlating with their antiproliferative activities in cancer cells. nih.gov These findings underscore the potential of the benzamide scaffold, a core component of this compound, in the development of STAT3 pathway inhibitors.

| Compound Class | Key Findings | Mechanism of Action | Reference |

|---|---|---|---|

| N-substituted Sulfamoylbenzamides | Compound B12 showed IC50 values of 0.61-1.11 μM in STAT3-overexpressing cancer cells. | Inhibition of STAT3 phosphorylation at Tyr705. | nih.gov |

| Thiazolide Derivatives | Nitazoxanide and its derivatives demonstrated STAT3 pathway inhibitory activity correlated with antiproliferative effects. | Inhibition of STAT3 phosphorylation. | nih.gov |

Retinoic Acid Receptor-Related Orphan Receptor C2 (RORC2) Inverse Agonism

Retinoic acid receptor-related orphan receptor C2 (RORC2, also known as RORγt) is a key regulator of T-helper 17 (Th17) cell differentiation and the production of pro-inflammatory cytokines like IL-17. This makes it a promising target for the treatment of autoimmune diseases. A significant breakthrough in this area involves a potent and selective RORC2 inverse agonist, 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide, which is a direct analog of this compound.

This compound demonstrated high potency in suppressing the binding of a coactivator peptide in a RORC2 TR-FRET assay with an IC50 of 54 nM and inhibited the production of IL-17 in human primary Th17 cells with an IC50 of 2.9 μM. acs.org Further optimization of this lead compound led to the identification of an N-methyl analog that was 16-fold more potent in a GAL4-RORC2 reporter assay (IC50 = 0.17 μM) and a significantly more potent inhibitor of IL-17 production in Th17 cells (IC50 = 67 nM). acs.org These studies highlight the critical role of the 3-cyanobenzamide (B1293667) moiety in achieving potent RORC2 inverse agonism. acs.orgresearchgate.net

| Compound | Assay | IC50 Value | Reference |

|---|---|---|---|

| 3-cyano-N-(3-(1-isobutyrylpiperidin-4-yl)-1-methyl-4-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzamide | RORC2 TR-FRET | 54 nM | acs.org |

| Human Th17 IL-17 Production | 2.9 μM | acs.org | |

| N-methyl analog | GAL4-RORC2 Reporter Assay | 0.17 μM | acs.org |

| Human Th17 IL-17 Production | 67 nM | acs.org |

Epidermal Growth Factor Receptor (EGFR) and HER-2 Dual-Targeting Investigations

Dual inhibition of the Epidermal Growth Factor Receptor (EGFR) and Human Epidermal Growth Factor Receptor 2 (HER2) is a validated strategy in cancer therapy, particularly for non-small cell lung cancer. While direct studies on this compound are limited, research on related scaffolds containing cyanopyridine and benzamide moieties has shown significant promise.

For instance, a series of thieno[2,3-d] nih.govresearchgate.netnih.govtriazine and acetamide (B32628) derivatives were designed as dual EGFR/HER2 inhibitors. One of the most potent compounds, 2-(1H-pyrazolo[3,4-b]pyridin-3-ylamino)-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)acetamide, exhibited exceptional in vitro cytotoxic activity against the H1299 lung cancer cell line with an IC50 value of 12.5 nM. nih.gov This compound also demonstrated potent inhibition of EGFR and HER2 with IC50 values of 0.47 nM and 0.14 nM, respectively. nih.gov Molecular modeling studies indicated that these compounds bind effectively to the hinge region of the ATP-binding site of both EGFR and HER2. nih.govnih.gov This suggests that the cyanopyridine and amide functionalities are key components for achieving potent dual inhibition.

Bruton's Tyrosine Kinase (BTK) Inhibitor Development

Bruton's Tyrosine Kinase (BTK) is a crucial enzyme in the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases. Several approved BTK inhibitors incorporate a benzamide moiety as part of their chemical structure.

Acalabrutinib, a second-generation irreversible BTK inhibitor, features a N-(pyridin-2-yl)benzamide group. nih.gov This highlights the utility of the benzamide scaffold in designing potent and selective BTK inhibitors. While the specific this compound core has not been explicitly reported in a clinical BTK inhibitor, the presence of the benzamide in a successful drug underscores the potential of this chemical class. Research into novel BTK inhibitors has also explored various heterocyclic cores, including those containing pyridine (B92270) and pyrimidine (B1678525) rings, often in combination with an amide linkage. nih.govmdpi.com

Exploration of Other Receptor and Enzyme Modulations

The versatility of the this compound scaffold extends to the modulation of other receptors and enzymes. For example, N-pyridin-2-yl benzamide analogs have been investigated as allosteric activators of glucokinase, a key enzyme in glucose metabolism. nih.gov Certain compounds in this series demonstrated a significant reduction in blood glucose levels in in vivo models. nih.gov

Furthermore, derivatives of 3-(benzylsulfonamido)benzamides have been developed as potent and selective inhibitors of SIRT2, a member of the sirtuin family of deacetylases implicated in neurodegenerative diseases. nih.gov These studies demonstrate the broad applicability of the benzamide core structure in targeting a diverse range of biological molecules.

Cellular and Preclinical Biological Assay Development for this compound Analogs

The development of cellular and preclinical assays is crucial for evaluating the therapeutic potential of novel compounds. For analogs of this compound, a variety of assays have been employed to characterize their biological activity.

For the RORC2 inverse agonist analog, assays included a transactional reporter assay in GAL4-RORC2 transfected cells, a time-resolved fluorescence resonance energy transfer (TR-FRET) assay to measure coactivator peptide displacement, and a human primary Th17 cell assay to quantify IL-17 production. acs.org In the context of STAT3 inhibition, cell-based assays measuring the phosphorylation of STAT3 and the expression of its downstream target genes have been utilized. nih.govnih.gov For EGFR/HER2 dual inhibitors, in vitro cytotoxicity assays against cancer cell lines and kinase inhibition assays are standard. nih.gov

Investigation of Cell Cycle Perturbation and Apoptosis Induction in Research Models

A common mechanism of action for anticancer agents is the induction of cell cycle arrest and apoptosis. Several studies on analogs of this compound have investigated these cellular effects.

A series of 3-(6-aminopyridin-3-yl)benzamide (B6330033) derivatives were found to exhibit potent antiproliferative activity against various cancer cells. The most active compound induced G2/M phase arrest and subsequent apoptosis through the inhibition of AURKB transcription and activation of the p53 signaling pathway. nih.gov Similarly, other heterocyclic compounds containing the 2-amino-3-cyanopyridine (B104079) scaffold have been shown to induce cell cycle arrest and apoptosis. nih.gov For example, certain derivatives of 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitrile (B1195533) were found to arrest the cell cycle at the G2/M phase and induce apoptosis in a time-dependent manner. nih.gov These studies confirm that the cyanopyridine and benzamide motifs are present in molecules capable of perturbing the cell cycle and inducing programmed cell death in cancer cells.

| Compound Class | Cellular Effect | Mechanism | Reference |

|---|---|---|---|

| 3-(6-aminopyridin-3-yl)benzamides | G2/M phase arrest and apoptosis | Inhibition of AURKB transcription, p53 pathway activation | nih.gov |

| 3-aminothiazolo[3,2-a]benzimidazole-2-carbonitriles | G2/M phase arrest and apoptosis | Time-dependent induction of apoptosis | nih.gov |

Studies on Protein Aggregation Modulation (e.g., Polyglutamine Aggregation)

No studies were identified that investigate the effects of this compound on protein aggregation, including the modulation of polyglutamine aggregation.

Neuroprotective Effects in In Vitro Systems

There is no available research in scientific literature assessing the in vitro neuroprotective effects of this compound.

Antiproliferative Activity against Cancer Cell Lines (In Vitro Studies)

No in vitro studies on the antiproliferative activity of this compound against any cancer cell lines have been published in the accessible scientific literature. While research exists on other benzamide and pyridine derivatives, this information is not applicable to the specific compound requested.

Nematicidal Activity Assessments

There are no available scientific reports or data on the assessment of the nematicidal activity of this compound.

Applications of N 3 Cyanopyridin 2 Yl Benzamide in Advanced Materials Science

Development of Organic Semiconductors based on N-(3-Cyanopyridin-2-YL)benzamide Structures

Future Directions and Emerging Research Opportunities for N 3 Cyanopyridin 2 Yl Benzamide Research

Development of Novel Synthetic Methodologies

The advancement of organic synthesis provides the fundamental tools to create novel analogues of N-(3-cyanopyridin-2-yl)benzamide with enhanced properties. Future efforts are moving beyond traditional methods to embrace more efficient, sustainable, and specialized synthetic routes.

One promising direction is the adoption of tandem reactions with high atom economy . A novel, metal-free tandem reaction has been developed to synthesize 3-cyanopyridine (B1664610) derivatives from benzopyranonitriles and pyrrolidines, achieving yields up to 97%. rsc.org This approach is not only efficient but also aligns with the principles of green chemistry by minimizing waste. rsc.org

Another area of innovation lies in heterogeneous catalysis . Researchers have utilized poly N,N-dimethylaniline-formaldehyde supported on silica-coated magnetic nanoparticles (PDMAF-MNPs) as a recyclable, eco-friendly catalyst for the synthesis of 2-amino-3-cyanopyridine (B104079) derivatives. rsc.org This method facilitates Knoevenagel condensation and Michael addition, resulting in high yields and allowing the catalyst to be retrieved and reused multiple times without significant loss of activity. rsc.org

Furthermore, specialized synthetic techniques are being developed for specific applications. For instance, radiolabeling methodologies have been established to create positron emission tomography (PET) tracers. The desmethyl precursor of an this compound derivative was successfully radiolabeled with Carbon-11 ([¹¹C]) using [¹¹C]CH₃I to produce a PET tracer for imaging dopamine (B1211576) D4 receptors. nih.gov This allows for non-invasive, in-vivo evaluation of the compound's distribution and target engagement. nih.gov Additionally, modern techniques such as electro-oxidative ring opening of 2-arylimidazo[1,2-a]pyridines are being explored to provide easy access to the core N-(pyridin-2-yl)benzamide structure. sorbonne-universite.fr

| Methodology | Key Features | Example Application | Reference |

|---|---|---|---|

| Tandem Reaction | Metal-free, 100% atom economy, mild conditions | Synthesis of multifunctional 3-cyanopyridine derivatives | rsc.org |

| Heterogeneous Catalysis | Use of recyclable magnetic nanoparticles (PDMAF-MNPs) | Green synthesis of 2-amino-3-cyanopyridine derivatives | rsc.org |

| Radiolabeling | Incorporation of ¹¹C for PET imaging | Development of a PET tracer for dopamine D4 receptors | nih.gov |

| Electro-oxidative Ring Opening | Electrochemical synthesis approach | Access to N-(pyridin-2-yl)benzamides from imidazo[1,2-a]pyridines | sorbonne-universite.fr |

Advanced Computational Studies for Rational Design

Computational chemistry has become an indispensable tool in modern drug discovery and materials science, enabling the rational design of molecules with tailored properties. For the this compound scaffold, these approaches are crucial for predicting molecular behavior, understanding structure-activity relationships (SAR), and optimizing lead compounds.

Molecular docking is a key technique used to predict the binding orientation and affinity of a ligand to a biological target. Studies have employed docking to investigate how pyridine (B92270) derivatives interact with targets like the Epidermal Growth Factor Receptor (EGFR) and acetylcholinesterase. nih.govresearchgate.net For example, docking studies on PD-1/PD-L1 inhibitors revealed that key residues such as Tyr56, Asp122, and Lys124 are crucial for ligand binding, providing a blueprint for designing more potent inhibitors. nih.gov In other work, AutoDock4 was used to predict the binding energies of heterocyclic compounds, with results showing strong agreement with experimental findings. researchgate.net

Density Functional Theory (DFT) calculations are being used to elucidate reaction mechanisms at the quantum level. The mechanism of the aforementioned tandem reaction for synthesizing 3-cyanopyridine derivatives was confirmed using DFT, providing fundamental insights into the reaction pathway. rsc.org

Beyond static docking, molecular dynamics (MD) simulations offer a dynamic view of the ligand-receptor complex, allowing researchers to assess the stability of binding poses over time. nih.gov In silico ADME (Absorption, Distribution, Metabolism, and Excretion) prediction is another critical computational tool that helps to forecast the pharmacokinetic properties of new derivatives, identifying potential liabilities early in the discovery process. nih.gov

| Computational Method | System Studied | Key Insight/Application | Reference |

|---|---|---|---|

| Molecular Docking & MD | PD-1/PD-L1 protein complex | Identified key binding residues (Tyr56, Asp122, Lys124) for rational inhibitor design. | nih.gov |

| Molecular Docking | EGFR and Acetylcholinesterase | Predicted binding modes and energies to guide the design of potential inhibitors. | nih.govresearchgate.net |

| DFT Calculations | Tandem reaction for 3-cyanopyridine synthesis | Confirmed the reaction mechanism, aiding in optimization. | rsc.org |

| In Silico ADME Prediction | Novel pyridine and pyrimidine (B1678525) derivatives | Forecasted pharmacokinetic profiles to prioritize compounds with drug-like properties. | nih.gov |

Exploration of New Biological Targets

While initial research may focus on a specific biological target, the versatility of the this compound scaffold allows for its exploration against a wide range of diseases. A significant future direction is the systematic screening and design of derivatives for novel biological targets.

In oncology, research has expanded to design derivatives as dual PIM-1 kinase/Histone Deacetylase (HDAC) inhibitors , which are promising targets for cancer therapy. bohrium.com The PIM-1 kinase is an oncogene involved in cell survival, while HDACs regulate gene expression, making a dual inhibitor a powerful potential anticancer agent. bohrium.com Cyanopyridine derivatives have also shown potent inhibitory activity against PDE3A and both wild-type and mutant forms of EGFR . nih.gov

In the field of neuroscience, derivatives have been developed as high-affinity ligands for the dopamine D4 receptor , with over 100-fold selectivity against other receptors like D2, D3, and various serotonin (B10506) receptors. nih.gov These selective ligands are being investigated as potential PET tracers for neurological imaging and could serve as leads for central nervous system disorders. nih.gov For Alzheimer's disease, cyanopyridine-triazine hybrids are being developed as multi-target agents that can inhibit both acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) while also preventing the aggregation of amyloid-beta (Aβ) peptides. researchgate.net

Emerging research is also targeting infectious diseases. A recent hit-to-lead campaign focused on developing cyanopyridine analogues that are active against Trypanosoma cruzi , the parasite responsible for Chagas disease. dndi.org

| Derivative Class | New Biological Target(s) | Therapeutic Area | Key Finding | Reference |

|---|---|---|---|---|

| 3-Cyanopyridine derivatives | PIM-1 Kinase / HDAC (dual inhibitors) | Oncology | Designed as first-in-class dual-acting anticancer agents. | bohrium.com |

| N-[2-[4-(3-cyanopyridin-2-yl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 Receptor | Neuroscience/Imaging | High affinity (Ki = 1.52 nM) and >100-fold selectivity. | nih.gov |

| Cyanopyridine-triazine hybrids | AChE, BuChE, Aβ Aggregation | Neurodegenerative Disease | Developed as multi-target agents for Alzheimer's disease. | researchgate.net |

| Cyanopyridine analogues | Trypanosoma cruzi | Infectious Disease | Identified as promising hits in a campaign against Chagas disease. | dndi.org |

Integration of Multidisciplinary Research Approaches

The complexity of modern scientific challenges necessitates the integration of multiple disciplines. The future of this compound research will increasingly rely on synergistic approaches that combine chemistry, biology, computational science, and materials science to achieve research goals that would be unattainable from a single perspective.

A prime example is the development of the aforementioned dopamine D4 PET tracer . This project required the convergence of:

Organic Chemistry: To design and synthesize the ligand and its precursor. nih.gov

Radiochemistry: To perform the specialized ¹¹C radiolabeling reaction. nih.gov

Pharmacology: To conduct in vitro binding assays to determine affinity and selectivity. nih.gov

In-Vivo Imaging/Neuroscience: To use PET scans in non-human primates to visualize the tracer's accumulation in the brain and retina. nih.gov

Another multidisciplinary effort involves the creation of multifunctional 3-cyanopyridine compounds . This research integrates:

Synthetic Chemistry: To create the compounds via a highly efficient tandem reaction. rsc.org